molecular formula C10H15NO B2396892 1-[2-(Dimethylamino)phenyl]ethan-1-ol CAS No. 104524-50-7

1-[2-(Dimethylamino)phenyl]ethan-1-ol

Cat. No.: B2396892
CAS No.: 104524-50-7
M. Wt: 165.236
InChI Key: JXVZATODPMOZFU-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)phenyl]ethan-1-ol is an organic compound with the molecular formula C10H15NO It is a derivative of phenylethanol, where the phenyl ring is substituted with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(Dimethylamino)phenyl]ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-[2-(dimethylamino)phenyl]ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent. The reaction typically proceeds under mild conditions, yielding the desired alcohol product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Dimethylamino)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-[2-(dimethylamino)phenyl]ethanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the compound can lead to the formation of 1-[2-(dimethylamino)phenyl]ethane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.

Major Products:

    Oxidation: 1-[2-(Dimethylamino)phenyl]ethanone.

    Reduction: 1-[2-(Dimethylamino)phenyl]ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)phenyl]ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. In chemical reactions, the hydroxyl group and the dimethylamino group can act as nucleophiles or electrophiles, facilitating various transformations.

Comparison with Similar Compounds

1-[2-(Dimethylamino)phenyl]ethan-1-ol can be compared with other similar compounds, such as:

    1-[4-(Dimethylamino)phenyl]ethan-1-ol: Similar structure but with the dimethylamino group at the para position.

    2-(Dimethylamino)ethanol: A simpler structure with the dimethylamino group attached to an ethanol backbone.

    1-[2-(Dimethylamino)phenyl]ethanone: The ketone analog of the compound, lacking the hydroxyl group.

Uniqueness: this compound is unique due to the ortho position of the dimethylamino group relative to the hydroxyl group, which can influence its reactivity and interactions in both chemical and biological contexts.

Properties

IUPAC Name

1-[2-(dimethylamino)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(12)9-6-4-5-7-10(9)11(2)3/h4-8,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVZATODPMOZFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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